(1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry and its applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-amino-1,3-diphenylpropan-1-one using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as asymmetric synthesis using chiral auxiliaries or enzymes. These methods ensure high yield and enantiomeric purity, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The amino group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: A structurally similar compound used as a decongestant.
Ephedrine: Another related compound with stimulant and decongestant properties.
Norephedrine: Similar in structure but with different pharmacological effects.
Uniqueness
(1S,2S)-2-Amino-1,3-diphenylpropan-1-OL hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its applications in asymmetric synthesis and as a chiral intermediate make it particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C15H18ClNO |
---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
(1S,2S)-2-amino-1,3-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-,15-;/m0./s1 |
InChI Key |
VTCHMVYQJZNPCX-YYLIZZNMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](C2=CC=CC=C2)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.